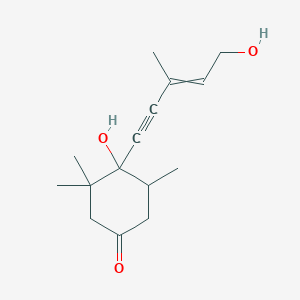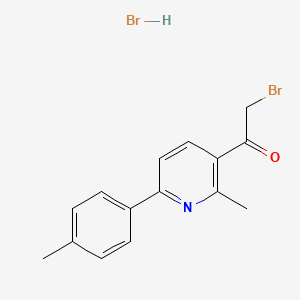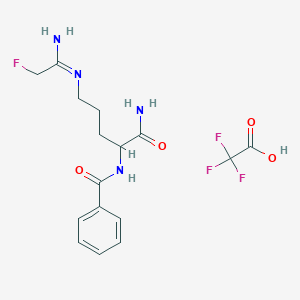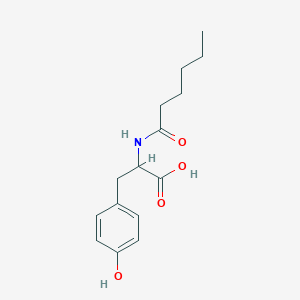
(2S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its hexanamido group attached to a hydroxyphenyl propanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyphenylacetic acid and hexanoyl chloride.
Amidation Reaction: The hexanoyl chloride is reacted with 4-hydroxyphenylacetic acid in the presence of a base such as triethylamine to form the hexanamido derivative.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of (S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid may involve:
Large-Scale Amidation: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure consistent production of the desired enantiomer.
化学反应分析
Types of Reactions
(S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the hexanamido moiety can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of hexanol derivatives.
Substitution: Formation of various ethers or esters depending on the substituent used.
科学研究应用
(S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Lacks the hexanamido group, making it less versatile in chemical reactions.
4-Hydroxyphenylacetic acid: Similar structure but lacks the propanoic acid moiety, affecting its reactivity and applications.
N-Hexanoyl-4-hydroxyphenylalanine: Contains an amino acid backbone, making it more suitable for peptide synthesis.
Uniqueness
(S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid is unique due to its combination of a hexanamido group and a hydroxyphenyl propanoic acid backbone, providing a versatile platform for various chemical modifications and applications in research and industry.
属性
分子式 |
C15H21NO4 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC 名称 |
2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-2-3-4-5-14(18)16-13(15(19)20)10-11-6-8-12(17)9-7-11/h6-9,13,17H,2-5,10H2,1H3,(H,16,18)(H,19,20) |
InChI 键 |
CWRCPUJCLXNYLV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-bis[(3-chloro-4-hydroxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B13390833.png)
![(2S,3R,4S,5R)-2-[(1'R,4'R,6'R,12'R,16'R,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-18'-yl]oxyoxane-3,4,5-triol](/img/structure/B13390844.png)
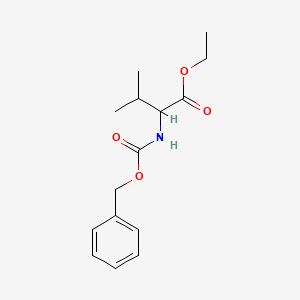
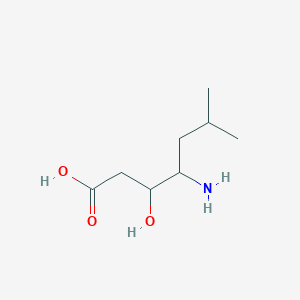
![4-[1-[[3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid](/img/structure/B13390879.png)
![1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene](/img/structure/B13390882.png)
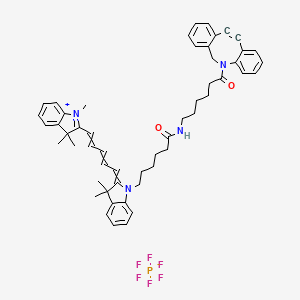
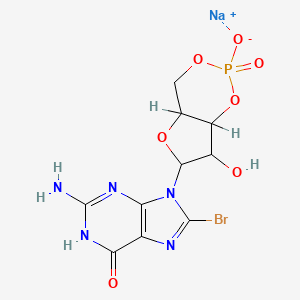
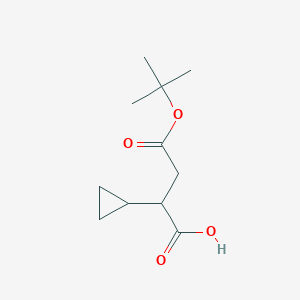

![2-(Diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13390910.png)
